molecular formula C31H30N2O2 B15158793 2,2'-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) CAS No. 676515-60-9

2,2'-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)

Cat. No.: B15158793
CAS No.: 676515-60-9
M. Wt: 462.6 g/mol
InChI Key: KRQOZPVFOGDRJI-UHFFFAOYSA-N
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Description

2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a complex organic compound with the molecular formula C21H22N2O2. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of two benzoxazine rings connected by a propane-2,2-diyl bridge, each benzoxazine ring being substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of bisphenol A with formaldehyde and aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Mannich base, which cyclizes to form the benzoxazine rings. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for better control over the reaction conditions and improves the efficiency of the process. The use of catalysts, such as Lewis acids or bases, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce benzoxazolidines .

Scientific Research Applications

2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with various molecular targets and pathways. The benzoxazine rings can undergo ring-opening polymerization to form polybenzoxazines, which exhibit unique properties such as high thermal stability and chemical resistance. The phenyl groups can participate in π-π interactions, enhancing the material’s mechanical strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Propane-2,2-diyl)bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is unique due to its ability to form polybenzoxazines with superior thermal and mechanical properties compared to other similar compounds. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

676515-60-9

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

3-phenyl-2-[2-(3-phenyl-2,4-dihydro-1,3-benzoxazin-2-yl)propan-2-yl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C31H30N2O2/c1-31(2,29-32(25-15-5-3-6-16-25)21-23-13-9-11-19-27(23)34-29)30-33(26-17-7-4-8-18-26)22-24-14-10-12-20-28(24)35-30/h3-20,29-30H,21-22H2,1-2H3

InChI Key

KRQOZPVFOGDRJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1N(CC2=CC=CC=C2O1)C3=CC=CC=C3)C4N(CC5=CC=CC=C5O4)C6=CC=CC=C6

Origin of Product

United States

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